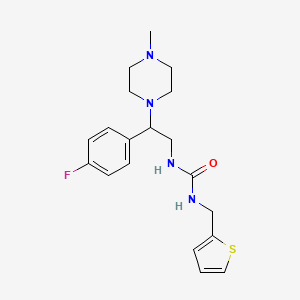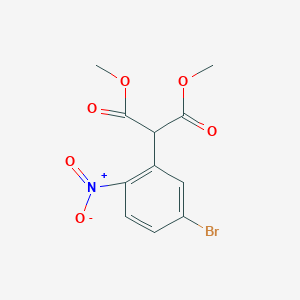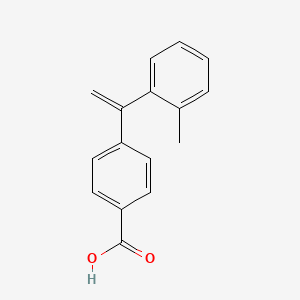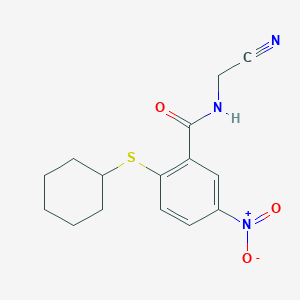
N-(cyanomethyl)-2-(cyclohexylsulfanyl)-5-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyanomethyl)-2-(cyclohexylsulfanyl)-5-nitrobenzamide, also known as compound 1, is a novel small molecule that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biotechnology.
Wirkmechanismus
The mechanism of action of N-(cyanomethyl)-2-(cyclohexylsulfanyl)-5-nitrobenzamide 1 is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival. Specifically, N-(cyanomethyl)-2-(cyclohexylsulfanyl)-5-nitrobenzamide 1 has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that plays a critical role in cell proliferation and survival. In addition, N-(cyanomethyl)-2-(cyclohexylsulfanyl)-5-nitrobenzamide 1 has been shown to activate the p53 tumor suppressor pathway, which leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
Compound 1 has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that N-(cyanomethyl)-2-(cyclohexylsulfanyl)-5-nitrobenzamide 1 inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, N-(cyanomethyl)-2-(cyclohexylsulfanyl)-5-nitrobenzamide 1 has been shown to have anti-inflammatory and anti-oxidant properties, which make it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(cyanomethyl)-2-(cyclohexylsulfanyl)-5-nitrobenzamide 1 is its potent inhibitory activity against cancer cells, which makes it a promising candidate for the development of new cancer drugs. In addition, N-(cyanomethyl)-2-(cyclohexylsulfanyl)-5-nitrobenzamide 1 has been shown to have a favorable safety profile and low toxicity, which makes it a promising candidate for further preclinical and clinical studies. However, one of the limitations of N-(cyanomethyl)-2-(cyclohexylsulfanyl)-5-nitrobenzamide 1 is its poor solubility in water, which may limit its bioavailability and therapeutic efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of N-(cyanomethyl)-2-(cyclohexylsulfanyl)-5-nitrobenzamide 1. First, further studies are needed to elucidate the precise mechanism of action of N-(cyanomethyl)-2-(cyclohexylsulfanyl)-5-nitrobenzamide 1, including its effects on key signaling pathways and enzymes involved in cancer cell proliferation and survival. Second, further studies are needed to optimize the synthesis method of N-(cyanomethyl)-2-(cyclohexylsulfanyl)-5-nitrobenzamide 1 to improve its yield and purity. Third, further preclinical and clinical studies are needed to evaluate the safety and efficacy of N-(cyanomethyl)-2-(cyclohexylsulfanyl)-5-nitrobenzamide 1 in animal models and humans. Finally, further studies are needed to explore the potential applications of N-(cyanomethyl)-2-(cyclohexylsulfanyl)-5-nitrobenzamide 1 in other scientific fields, including biotechnology and pharmacology.
Conclusion
In conclusion, N-(cyanomethyl)-2-(cyclohexylsulfanyl)-5-nitrobenzamide 1 is a novel small molecule that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biotechnology. The synthesis method of N-(cyanomethyl)-2-(cyclohexylsulfanyl)-5-nitrobenzamide 1 involves a multi-step reaction process that requires the use of various reagents and solvents. Compound 1 has been extensively studied for its potential applications in cancer treatment, as well as for its anti-inflammatory and anti-oxidant properties. Future research directions for N-(cyanomethyl)-2-(cyclohexylsulfanyl)-5-nitrobenzamide 1 include elucidating its mechanism of action, optimizing its synthesis method, and evaluating its safety and efficacy in animal models and humans.
Synthesemethoden
The synthesis of N-(cyanomethyl)-2-(cyclohexylsulfanyl)-5-nitrobenzamide 1 involves a multi-step reaction process that requires the use of various reagents and solvents. The first step involves the reaction of 2-chloro-5-nitrobenzamide with potassium cyanide in the presence of a catalytic amount of copper(I) iodide to form N-(cyanomethyl)-2-chloro-5-nitrobenzamide. The second step involves the reaction of N-(cyanomethyl)-2-chloro-5-nitrobenzamide with cyclohexanethiol in the presence of sodium hydride to form N-(cyanomethyl)-2-(cyclohexylsulfanyl)-5-nitrobenzamide, which is then purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
Compound 1 has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, N-(cyanomethyl)-2-(cyclohexylsulfanyl)-5-nitrobenzamide 1 has been shown to exhibit potent inhibitory activity against several cancer cell lines, including breast, lung, and colon cancer. In addition, N-(cyanomethyl)-2-(cyclohexylsulfanyl)-5-nitrobenzamide 1 has been shown to possess anti-inflammatory, anti-oxidant, and anti-microbial properties, which make it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-2-cyclohexylsulfanyl-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c16-8-9-17-15(19)13-10-11(18(20)21)6-7-14(13)22-12-4-2-1-3-5-12/h6-7,10,12H,1-5,9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOJGPVGICFWOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-2-(cyclohexylsulfanyl)-5-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

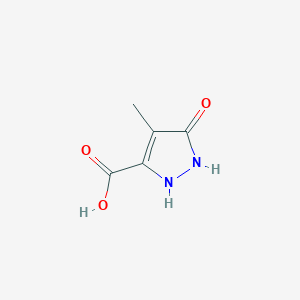
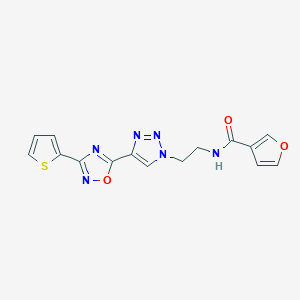
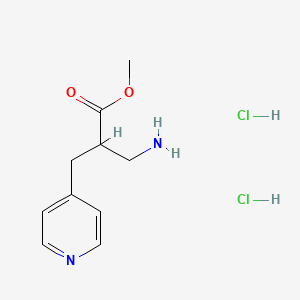

![2-(1-Benzylindol-3-yl)sulfanyl-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2516009.png)
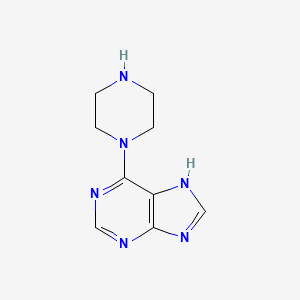
![N-Ethyl-N-[(3-fluorophenyl)methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2516011.png)
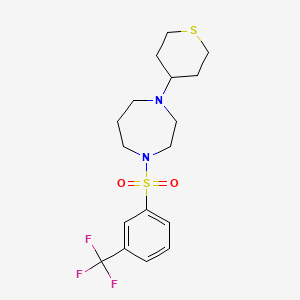
![3-[(4-chlorophenyl)sulfonyl]-N-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2516013.png)

